molecular formula C13H14N2OS B14231777 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide CAS No. 549543-74-0

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide

Cat. No.: B14231777
CAS No.: 549543-74-0
M. Wt: 246.33 g/mol
InChI Key: FDDWWWFAXFBNHC-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with two methyl groups at positions 4 and 5, and a benzamide moiety substituted with a methyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide typically involves the reaction of 4,5-dimethylthiazole-2-amine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzamide moiety.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of their function. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-cyclopentanecarboxamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is unique due to the specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. The presence of the methyl group at position 3 of the benzamide ring can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

549543-74-0

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C13H14N2OS/c1-8-5-4-6-11(7-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)

InChI Key

FDDWWWFAXFBNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

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